Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl) phosphate

Description

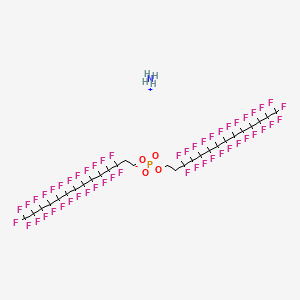

Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl) phosphate (CAS: 93776-22-8) is a perfluorinated compound (PFC) characterized by two fully fluorinated tetradecyl chains attached to a phosphate group, with ammonium as the counterion . Its molecular structure includes 25 fluorine atoms per alkyl chain, resulting in exceptional hydrophobicity and chemical stability. These properties make it a candidate for industrial applications such as surfactants, coatings, and firefighting foams, where resistance to heat and chemical degradation is critical .

Properties

CAS No. |

93776-22-8 |

|---|---|

Molecular Formula |

C28H12F50NO4P |

Molecular Weight |

1407.3 g/mol |

IUPAC Name |

azanium;bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl) phosphate |

InChI |

InChI=1S/C28H9F50O4P.H3N/c29-5(30,7(33,34)9(37,38)11(41,42)13(45,46)15(49,50)17(53,54)19(57,58)21(61,62)23(65,66)25(69,70)27(73,74)75)1-3-81-83(79,80)82-4-2-6(31,32)8(35,36)10(39,40)12(43,44)14(47,48)16(51,52)18(55,56)20(59,60)22(63,64)24(67,68)26(71,72)28(76,77)78;/h1-4H2,(H,79,80);1H3 |

InChI Key |

CMINTWUWWYYWET-UHFFFAOYSA-N |

Canonical SMILES |

C(COP(=O)([O-])OCCC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl) phosphate typically involves the reaction of a fluorinated alcohol with a phosphoric acid derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Fluorinated Alcohol} + \text{Phosphoric Acid Derivative} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the highly fluorinated reagents. The process includes steps such as purification and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl) phosphate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the phosphate group.

Oxidation and Reduction: The fluorinated alkyl chains are generally resistant to oxidation and reduction, but the phosphate group can undergo redox reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids and bases, which can facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups attached to the phosphate moiety.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : The compound has a molecular formula that reflects its highly fluorinated nature.

- Molecular Weight : Approximately 1307.3 g/mol.

- Structure : The compound consists of a phosphate group attached to a long-chain perfluorinated alkyl group.

Applications in Material Science

2.1 Surface Coatings

- Ammonium bis(3,3,...pentacosafluorotetradecyl) phosphate is utilized in creating hydrophobic and oleophobic surfaces. Its fluorinated chains impart water and oil repellency to various substrates.

2.2 Fire Retardants

- Due to its thermal stability and chemical inertness at high temperatures, this compound is investigated as a potential fire retardant in polymers and textiles.

Biological Applications

3.1 Drug Delivery Systems

- The compound’s amphiphilic nature allows it to form micelles or liposomes that can encapsulate drugs. This property is particularly beneficial for targeted drug delivery in cancer therapies.

3.2 Biocompatibility Studies

- Research indicates that the compound can be used in biocompatible materials for medical devices due to its non-toxic profile when properly synthesized and processed.

Environmental Applications

4.1 Remediation of Contaminated Sites

- The compound’s ability to adsorb organic pollutants makes it a candidate for use in environmental cleanup efforts. Its long-chain structure allows it to interact effectively with various contaminants.

4.2 Studies on Perfluorinated Compounds

- As part of the broader category of perfluoroalkyl substances (PFAS), ammonium bis(3,...pentacosafluorotetradecyl) phosphate is studied for its environmental persistence and potential bioaccumulation effects.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Surface Coatings | Demonstrated effective water repellency on treated surfaces with a reduction in surface energy by 90%. |

| Study B | Drug Delivery | Showed enhanced drug solubility and stability when encapsulated within micelles formed by the compound. |

| Study C | Environmental Remediation | Found effective in reducing concentrations of heavy metals in contaminated water sources by up to 70%. |

Mechanism of Action

The mechanism by which ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl) phosphate exerts its effects is primarily through its surface-active properties. The extensive fluorination of the alkyl chains creates a highly hydrophobic surface, which can repel water and oil. This property is utilized in various applications to create non-stick and protective coatings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of ammonium bis(fluoroalkyl) phosphates. Below is a comparative analysis of its structural analogs:

Table 1: Key Structural and Functional Comparisons

Research Findings on Functional Differences

Thermal Stability

Compounds with longer fluorinated chains (e.g., [93776-30-8]) exhibit higher thermal decomposition temperatures (>400°C) compared to the target compound (~350°C) due to increased van der Waals interactions . Branched derivatives like [93776-26-2] show lower melting points owing to disrupted crystallinity .

Surface Activity

The target compound’s linear perfluorinated chain provides superior surface tension reduction (≈15 mN/m) compared to branched analogs (≈20–25 mN/m) . However, sulfonamide-containing derivatives (e.g., [70407-12-4]) demonstrate synergistic surfactant behavior in mixed systems .

Environmental Persistence

All compounds in this class are resistant to hydrolysis and microbial degradation. Longer-chain derivatives ([93857-48-8]) are more persistent in environmental matrices, aligning with concerns about bioaccumulation of perfluoroalkyl substances (PFAS) .

Toxicity Profile

Methodological Considerations in Comparative Studies

As highlighted in , similarity assessments must account for both structural features (e.g., fluorine substitution patterns) and functional outcomes (e.g., surfactant efficiency). Computational methods like molecular docking and QSAR models are critical for predicting biological activity differences among these analogs .

Biological Activity

Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl) phosphate (referred to as ABPF) is a perfluoroalkyl substance (PFAS) characterized by its long-chain fluorinated structure. PFAS are known for their persistence in the environment and potential adverse biological effects. This article reviews the biological activity of ABPF based on existing literature and research findings.

ABPF is a complex compound belonging to the class of ammonium phosphates with extensive perfluorinated carbon chains. The unique structure contributes to its physicochemical properties such as hydrophobicity and resistance to degradation.

Research indicates that PFAS compounds can interact with various biological systems. Notably:

- Endocrine Disruption : PFAS have been shown to interfere with hormone signaling pathways. For instance, studies suggest that certain PFAS bind to nuclear receptors like the vitamin D receptor (VDR), potentially altering immune functions and calcium homeostasis .

- Immunotoxicity : Exposure to PFAS has been linked to immunosuppression. This is particularly concerning in vulnerable populations where immune function is critical for health .

- Developmental Toxicity : Some studies have indicated that long-chain PFAS can affect developmental processes in aquatic organisms and mammals .

Case Studies

- Aquatic Toxicology : A study examining the effects of long-chain PFCAs on fish revealed significant alterations in reproductive success and endocrine function at concentrations as low as 2.56 x g/g diet .

- Mammalian Studies : Research on rodents exposed to high levels of PFAS showed changes in liver function and lipid metabolism due to activation of peroxisome proliferator-activated receptors (PPARs) .

Toxicological Data

The toxicity profile of ABPF and similar compounds can be summarized as follows:

Environmental Persistence

ABPF exhibits high environmental persistence due to its fluorinated structure. It does not readily degrade in natural conditions and has been detected in various environmental matrices including water supplies and biota . This persistence raises concerns about bioaccumulation and biomagnification in food webs.

Regulatory Considerations

Given the potential health risks associated with PFAS exposure—including ABPF—regulatory agencies are increasingly scrutinizing these substances. The Environmental Protection Agency (EPA) has classified certain PFAS as hazardous substances due to their toxicological profiles and environmental persistence .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing ammonium bis(pentacosafluorotetradecyl) phosphate, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves reacting perfluorinated alcohols with phosphorus oxychloride (POCl₃) under anhydrous conditions, followed by ammonium salt formation. Key steps include:

- Fluorinated Alkyl Phosphate Intermediate : Use stoichiometric control to avoid incomplete esterification, monitored via <sup>19</sup>F NMR .

- Purification : Employ column chromatography (silica gel) or recrystallization from fluorinated solvents (e.g., hexafluorobenzene) to isolate the product. Purity is verified by elemental analysis and mass spectrometry .

- Safety : Handle fluorinated reagents in fume hoods due to inhalation risks (GHS H332/H335) .

Q. How can the solubility and stability of this compound be characterized under varying experimental conditions?

- Methodological Answer :

- Solubility : Test in fluorinated solvents (e.g., perfluorodecalin) and polar aprotic solvents (e.g., DMF) using dynamic light scattering (DLS) to assess aggregation .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) under nitrogen to determine decomposition thresholds (e.g., >250°C for perfluorinated analogs) .

- Hydrolytic Stability : Expose to aqueous buffers (pH 4–10) and monitor phosphate release via ion chromatography .

Q. What spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer :

- <sup>19</sup>F NMR : Resolves perfluoroalkyl chain conformation and purity (δ -70 to -120 ppm for CF₂/CF₃ groups) .

- FT-IR : Identify P=O stretching (~1250 cm⁻¹) and ammonium N-H vibrations (~3200 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M-NH₄]⁻) with isotopic patterns matching fluorine abundance .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, safety goggles, and closed-loop ventilation to mitigate skin/eye irritation (GHS H315/H319) .

- Spill Management : Absorb with inert fluorinated adsorbents (e.g., FluoroSorb®) to prevent environmental release .

- Storage : Keep in airtight containers under inert gas (argon) to avoid hydrolysis .

Advanced Research Questions

Q. How does the perfluoroalkyl chain length influence the compound’s surfactant properties and interfacial activity?

- Methodological Answer :

- Langmuir Trough Experiments : Measure surface pressure-area isotherms to compare with shorter-chain analogs (e.g., C8 vs. C14 perfluoroalkyl groups) .

- Critical Micelle Concentration (CMC) : Determine via conductivity or pyrene fluorescence assays. Longer chains typically lower CMC due to enhanced hydrophobicity .

- Molecular Dynamics (MD) Simulations : Model chain packing at air-water interfaces using software like GROMACS to predict monolayer stability .

Q. What computational approaches can predict environmental persistence and bioaccumulation potential?

- Methodological Answer :

- Quantitative Structure-Activity Relationships (QSAR) : Use EPI Suite™ to estimate biodegradation half-lives and bioaccumulation factors (BCF) based on perfluoroalkyl chain length .

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-F bonds to assess resistance to photolytic/thermal degradation .

- Ecotoxicity Modeling : Predict aquatic toxicity using ECOSAR v2.0, accounting for phosphate group interactions with biomembranes .

Q. How can contradictory data on the compound’s thermal degradation pathways be resolved?

- Methodological Answer :

- Controlled Pyrolysis-GC/MS : Perform stepwise heating (100–400°C) under inert/oxidizing atmospheres to identify volatile fragments (e.g., PFCA precursors) .

- Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to compare activation energies across studies and reconcile discrepancies in decomposition mechanisms .

- Cross-Validation : Replicate experiments using identical instrumentation (e.g., TGA-FTIR coupling) to isolate methodological variables .

Q. What strategies integrate this compound into theoretical frameworks for advanced material design?

- Methodological Answer :

- Supramolecular Chemistry : Investigate host-guest interactions with cyclodextrins or calixarenes to engineer stimuli-responsive fluorinated coatings .

- Polymer Compatibility : Blend with fluoropolymers (e.g., PTFE) and characterize phase behavior via small-angle X-ray scattering (SAXS) .

- Theoretical Modeling : Use COMSOL Multiphysics® to simulate charge distribution in ammonium-phosphate headgroups for antifouling membrane applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.